Product packaging for N-Ethyl-N-methylguanidine(Cat. No.:CAS No. 1113-61-7)

N-Ethyl-N-methylguanidine

Cat. No.: B075231
CAS No.: 1113-61-7
M. Wt: 101.15 g/mol
InChI Key: FWGSQBLSFXFROK-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylguanidine (CAS 1113-61-7) is an organic guanidine compound with the molecular formula C₄H₁₁N₃ and a molecular weight of 101.15 g/mol. This compound is offered for research applications and is not intended for diagnostic or therapeutic use. Guanidine compounds are a significant class of molecules in biochemical research. Studies on related methylguanidine compounds have identified their accumulation in experimental models of uremia and their potential role as neuroexcitatory toxins. These compounds have been investigated for their ability to affect ion channels associated with the N-methyl-d-aspartate (NMDA) receptor and to inhibit γ-aminobutyric acid (GABA)-evoked currents, which may contribute to neurological symptoms. Furthermore, certain guanidino compounds are known to induce seizures in animal models upon intracisternal injection, highlighting their impact on central nervous system activity. In the field of pharmaceutical sciences, this compound is recognized as a known impurity (Metformin Impurity 24) in the synthesis and analysis of pharmaceuticals. Its structural motif also serves as a valuable building block in chemical synthesis. For instance, N-methylguanidine-bridged nucleic acids (GuNA[NMe]) have been developed and incorporated into oligonucleotides to enhance their binding affinity for complementary RNA and DNA strands and to provide robust resistance to enzymatic degradation, showing potential for the development of therapeutic antisense oligonucleotides. This product is strictly for research purposes and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N3 B075231 N-Ethyl-N-methylguanidine CAS No. 1113-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGSQBLSFXFROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274637
Record name N-Ethyl-N-methylguanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-61-7
Record name N-Ethyl-N-methylguanidine
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Record name N-Ethyl-N-methylguanidine
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Synthetic Methodologies for N Ethyl N Methylguanidine and Its Derivatives

General Synthetic Strategies for Substituted Guanidines

The construction of the guanidine (B92328) core is typically achieved through the reaction of an amine with a suitable "guanylating agent". rsc.org These agents are electrophilic precursors that contain the foundational C(=N)N framework. There are two primary classical routes for synthesizing guanidines. rsc.org The first and most established involves the use of guanylating agents like derivatives of pyrazole-1-carboximidamide, S-alkylisothioureas, and protected thiourea (B124793) derivatives. rsc.org

Common synthetic approaches can be categorized by the type of precursor used:

From Thioureas: This is a widely used and reliable method. rsc.orgresearchgate.net A thiourea is first activated, often by S-alkylation to form an isothiourea salt, which is then displaced by an amine. researchgate.net Desulfurization using heavy metal salts like mercury or lead compounds, while effective, presents toxicity and disposal challenges, limiting its large-scale application. rsc.org

From Carbodiimides: The addition of amines to carbodiimides is one of the most direct and atom-economical methods to produce N,N',N''-trisubstituted guanidines. rsc.orgacs.org While aliphatic amines can react under harsh conditions, less nucleophilic aromatic amines often require catalytic activation. rsc.org

From Cyanamides: The reaction of amines with cyanamides provides another direct route to guanidine derivatives. researchgate.netutoledo.edu This method can be facilitated by catalysts, such as scandium(III) triflate, which allows the reaction to proceed under mild conditions, even in aqueous solutions. organic-chemistry.org

These strategies can be broadly classified into two mechanistic types: nucleophilic substitution, where a leaving group on the guanylating reagent is displaced by an amine, and nucleophilic addition, such as the addition of an amine to a cyanamide (B42294) or carbodiimide. researchgate.net

Specific Synthesis Pathways for N-Ethyl-N-methylguanidine

While detailed academic literature focusing exclusively on the synthesis of this compound is not abundant, its preparation can be effectively achieved by applying the general strategies for asymmetrically substituted guanidines. A plausible and common approach would involve the reaction of N-ethyl-N-methylamine with a suitable guanylating agent. A historical precedent for this type of synthesis involves the reaction of dicyanodiamide with methylammonium (B1206745) chlorides to produce methylguanidine, achieving nearly quantitative yields. zenodo.org A similar strategy could be adapted for the target compound.

A logical synthetic pathway would involve the guanylation of N-ethyl-N-methylamine. The choice of the guanylating agent is critical and dictates the reaction conditions.

Reactant 1Guanylating AgentTypical Conditions
N-Ethyl-N-methylamineN,N'-Di-Boc-S-methylisothioureaRequires an activator (e.g., mercury(II) chloride) and a base (e.g., triethylamine) in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The Boc protecting groups are subsequently removed with an acid like trifluoroacetic acid (TFA).
N-Ethyl-N-methylamineN,N'-Di-Boc-N''-triflylguanidineThis highly reactive agent can guanylate amines under mild, often non-catalytic, conditions.
N-Ethyl-N-methylamineCyanamideRequires a catalyst, such as a Lewis acid (e.g., Sc(OTf)₃ or Yb(OTf)₃), to facilitate the addition of the amine to the cyanamide. organic-chemistry.org

The reaction conditions are highly dependent on the chosen reactants. For instance, reactions using protected isothioureas often proceed at room temperature but may require extended reaction times. Catalytic additions to cyanamides or carbodiimides also typically occur under mild thermal conditions.

Both catalytic and non-catalytic methods are viable for synthesizing substituted guanidines.

Non-Catalytic Processes: Classical, stoichiometric methods remain prevalent, especially in late-stage synthesis. rsc.org A common example is the conversion of an N,N'-disubstituted thiourea into a guanidine. This process involves activating the thiourea, often with a mercury salt, followed by reaction with an amine. rsc.org While effective, this approach generates toxic heavy-metal waste, which is a significant drawback. rsc.org

Catalytic Processes: Modern synthetic chemistry increasingly favors catalytic methods due to their efficiency and reduced environmental impact. rsc.org The hydroamination of carbodiimides with amines is a prime example of an atom-economical catalytic route to guanidines. rsc.org A wide array of catalysts has been developed for this transformation:

Transition Metals: Palladium-catalyzed reactions have been developed for the cascade reaction of azides with isonitriles and amines to yield functionalized guanidines. organic-chemistry.org

Lanthanides and Main-Group Metals: Ytterbium triflate (Yb(OTf)₃) is an efficient catalyst for the addition of amines to carbodiimides under solvent-free conditions. organic-chemistry.org Simple lanthanide amides also show high efficiency. organic-chemistry.org

Photocatalysis: Ruthenium complexes, such as Ru(bpy)₃Cl₂, can serve as photocatalysts to convert thioureas into guanidines using visible light at room temperature. organic-chemistry.org

These catalytic approaches offer milder reaction conditions, broader substrate compatibility, and avoid the use of toxic stoichiometric reagents. rsc.orgacs.org

The purification of guanidines, which are strongly basic compounds and often exist as salts, requires specific techniques. The chosen method depends on the physical properties of the target compound and the nature of the impurities.

Chromatography: Silica gel column chromatography is a standard method, but the basicity of guanidines can lead to poor separation and streaking on the column. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to the eluent. For highly polar guanidinium (B1211019) salts, ion-exchange chromatography is a more suitable technique. thermofisher.com

Crystallization/Precipitation: If the guanidine product is a stable crystalline solid, crystallization from an appropriate solvent system is an effective purification method. Guanidinium salts can often be precipitated from a reaction mixture by adding a non-polar solvent. For instance, in nucleic acid synthesis, RNA, which is insoluble in high salt concentrations, can be precipitated from solutions containing guanidine isothiocyanate using isopropanol (B130326) or ethanol. researchgate.net

Extraction: A standard acid-base workup can be used. The basic guanidine product can be extracted from an organic solvent into an acidic aqueous layer. The aqueous layer is then basified, and the purified free guanidine is re-extracted into an organic solvent.

Adsorption/Filtration: For removal from aqueous media, methods such as adsorption onto carbonaceous or clay adsorbents, or filtration through a nanofiltration membrane, have been developed. google.com

Synthesis of this compound-Modified Bioconjugates

The unique properties of the guanidinium group, particularly its positive charge and hydrogen-bonding capabilities, make it an attractive moiety for modifying biomolecules to enhance properties like cell permeability and nuclease resistance. nih.govcmu.edu

A significant application of substituted guanidines is in the creation of modified oligonucleotides. N-Methylguanidine-bridged nucleic acid (GuNA[NMe]) is an example where a positively charged, N-methylated guanidinium group replaces the native phosphodiester linkage in the nucleic acid backbone. rsc.orgrsc.org This modification has been shown to enhance binding affinity to target DNA and RNA and provide robust stability against enzymatic degradation. rsc.orgresearchgate.net

The synthesis of GuNA[NMe]-modified oligonucleotides is accomplished using automated solid-phase synthesis, a standard technique for nucleic acid preparation. pnas.org The core of this process is the creation of a specialized phosphoramidite (B1245037) building block containing the pre-formed N-methylguanidinium bridge. rsc.orgnih.gov

Key Synthetic Steps for GuNA[NMe] Oligonucleotides:

StepDescriptionKey Reagents/ConditionsSource
1. Precursor Synthesis The synthesis starts from a modified nucleoside, such as a 2'-amino-Locked Nucleic Acid (LNA) precursor.2'-amino-LNA rsc.org
2. Guanidination The 2'-amino group is reacted with a guanylating agent to form the protected N-methylguanidine bridge. An N'-Boc-N-methylisothiourea reagent was found to be effective, while other agents failed.N'-Boc-N-methylisothiourea rsc.org
3. Protection Strategy The guanidinium group is protected, often with an acetyl group, which is stable during the subsequent steps of oligonucleotide synthesis but can be removed during the final deprotection.Acetyl protecting group rsc.orgpnas.org
4. Phosphoramidite Preparation The protected GuNA[NMe] nucleoside is converted into a phosphoramidite monomer, making it suitable for incorporation into a growing oligonucleotide chain on a DNA synthesizer.Standard phosphoramidite chemistry rsc.orgnih.gov
5. Solid-Phase Synthesis The GuNA[NMe] phosphoramidite is incorporated into an oligonucleotide sequence using a standard automated DNA synthesizer.DNA Synthesizer, extended coupling times pnas.org
6. Deprotection After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, phosphate (B84403)/guanidinium backbone, and sugar) are removed, typically using aqueous ammonia.Aqueous ammonia researchgate.netpnas.org

This synthetic strategy has been successfully used to incorporate GuNA[NMe] units bearing various nucleobases (Adenine, Guanine (B1146940), 5-methylcytosine (B146107), and Thymine) into oligonucleotides, demonstrating its versatility for creating therapeutic antisense molecules. nih.gov

N-Methylguanidine-Bridged Nucleic Acid (GuNA[NMe]) Synthesis

Guanidination of 2'-amino-LNA Precursors

The foundational step in creating N-substituted GuNA derivatives involves the chemical transformation of a precursor molecule, specifically a 2'-amino-Locked Nucleic Acid (LNA) nucleoside. LNA is a class of nucleic acid analogues where the ribose ring is conformationally locked by a methylene (B1212753) bridge, enhancing binding affinity to complementary strands. The synthesis of GuNA leverages the 2'-amino group of this LNA scaffold as a reactive handle for introducing the guanidinium moiety.

The process starts with a 2'-amino-LNA precursor, such as 5'-O-(4,4'-dimethoxytrityl)-2'-amino-LNA-T. oup.com This precursor is then subjected to a guanidinylation reaction. This reaction involves treating the 2'-amino group with a specific guanidinylating reagent to form the desired N-substituted guanidine bridge. oup.com For the synthesis of N-methylguanidine-bridged nucleic acid (GuNA[Me]), which serves as a model for this compound analogues, specialized N-alkylated isothioureas are used to create the corresponding guanidinylation reagents. oup.com The reaction converts the primary amine at the 2' position into the more complex, positively charged guanidinium group, thereby forming the core structure of the GuNA monomer.

Table 1: Overview of the Guanidination Reaction

Component Description Role in Synthesis
Precursor 5'-O-(4,4'-dimethoxytrityl)-2'-amino-LNA The starting nucleoside containing a reactive amino group at the 2' position. oup.com
Reagent Guanidinylating Agent (e.g., derived from N-alkylated isothioureas) Reacts with the 2'-amino group to form the N-substituted guanidine bridge. oup.com

| Product | 2'-N-(substituted)guanidino-LNA | The modified nucleoside monomer with the desired guanidinium group. |

Role of Protecting Groups in GuNA[NMe] Synthesis

In multistep organic synthesis, particularly for complex molecules like nucleosides, protecting groups are essential for achieving chemoselectivity. wikipedia.org A protecting group is a reversibly attached chemical moiety that temporarily blocks a reactive functional group to prevent it from participating in a chemical reaction. organic-chemistry.org This strategy is critical in GuNA synthesis to ensure that reactions occur only at the desired sites.

The primary requirements for a protecting group are that it can be introduced selectively in high yield, remains stable throughout subsequent reaction steps, and can be removed selectively in high yield without affecting other parts of the molecule. wiley.com In the synthesis of GuNA building blocks, several functional groups must be protected:

5'-Hydroxyl Group: The primary 5'-hydroxyl group of the LNA sugar is typically protected with a dimethoxytrityl (DMTr) group. This acid-labile group is standard in oligonucleotide synthesis, protecting the hydroxyl from reacting during guanidination and phosphitylation while allowing for its easy removal to permit chain elongation during oligonucleotide synthesis.

Exocyclic Amines of Nucleobases: The exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) are nucleophilic and must be protected to prevent side reactions during the preparation of the phosphoramidite building block and its subsequent incorporation into an oligonucleotide. nih.gov Common protecting groups for these sites include benzoyl (Bz) for adenine (B156593), isobutyryl (iBu) for guanine, and acetyl (Ac) for cytosine. nih.gov

By temporarily masking these reactive sites, the synthesis can be directed specifically to the 2'-amino group for guanidination and later to the 3'-hydroxyl group for phosphitylation, ensuring the correct formation of the desired GuNA monomer. wikipedia.orgwiley.com

Table 2: Common Protecting Groups in Nucleoside Synthesis

Functional Group Common Protecting Group Key Characteristics
5'-Hydroxyl Dimethoxytrityl (DMTr) Acid-labile; standard for automated synthesis.
3'-Hydroxyl (Unprotected for phosphitylation) The reaction site for creating the phosphoramidite.
Phosphoramidite Building Block Preparation

The advent of phosphoramidite chemistry revolutionized the automated solid-phase synthesis of oligonucleotides. nih.gov To be incorporated into a growing nucleic acid chain using this method, the modified GuNA nucleoside must first be converted into a phosphoramidite building block. This process involves the chemical modification of the 3'-hydroxyl group of the sugar moiety.

After the successful guanidination of the 2'-amino group and ensuring that other reactive sites are appropriately protected, the 3'-hydroxyl group of the GuNA nucleoside is reacted with a phosphitylating agent. researchgate.net A commonly used reagent for this purpose is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. researchgate.net This reaction, typically carried out in an anhydrous solvent with a mild base like triethylamine, converts the 3'-hydroxyl into a phosphoramidite functional group. researchgate.netresearchgate.net

The resulting molecule is the final GuNA phosphoramidite monomer. The cyanoethyl group on the phosphorus atom serves as a protecting group for the phosphate linkage that will be formed, while the diisopropylamino group is an excellent leaving group that facilitates the coupling reaction during oligonucleotide synthesis. nih.gov These phosphoramidite building blocks are stable enough for storage but sufficiently reactive for efficient coupling in automated synthesizers. researchgate.netnih.gov

Table 3: Key Steps in Phosphoramidite Synthesis

Step Description Purpose
Starting Material 5'-DMTr-protected, base-protected GuNA nucleoside The fully protected monomer ready for phosphitylation.
Phosphitylation Reaction of the 3'-hydroxyl with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite). researchgate.net To introduce the reactive phosphoramidite moiety at the 3' position.
Purification Isolation of the final product via column chromatography. researchgate.net To ensure high purity of the building block for efficient oligonucleotide synthesis.

| Final Product | GuNA phosphoramidite | The reactive monomer used in automated DNA/RNA synthesizers. nih.gov |

Incorporation into Oligonucleotides

The incorporation of the prepared GuNA phosphoramidite building block into an oligonucleotide sequence is achieved through automated solid-phase synthesis. nih.gov This method involves the stepwise addition of nucleotide units to a growing chain that is covalently attached to a solid support, such as controlled pore glass (CPG). The process follows a four-step cycle for each monomer addition. mdpi.com

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the terminal nucleoside of the support-bound chain, exposing the 5'-hydroxyl group for the next coupling step.

Coupling: The GuNA phosphoramidite building block, activated by a reagent like tetrazole, is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide, forming a new phosphite (B83602) triester linkage. nih.gov

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to deletion sequences, a capping step is performed. This is typically achieved by acetylation with acetic anhydride.

Oxidation: The newly formed internucleosidic phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage using an oxidizing agent, commonly an iodine solution.

This four-step cycle is repeated for each subsequent nucleotide to be added, allowing for the precise and efficient synthesis of the desired modified oligonucleotide sequence. mdpi.com Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the nucleobases and the phosphate backbone) are removed to yield the final, purified GuNA-modified oligonucleotide. nih.gov

Table 4: The Four-Step Cycle of Solid-Phase Oligonucleotide Synthesis

Step Reagents Function
1. Deblocking Trichloroacetic Acid (TCA) in Dichloromethane Removes the 5'-DMTr group to expose the 5'-hydroxyl.
2. Coupling GuNA Phosphoramidite + Activator (e.g., Tetrazole) Adds the modified monomer to the growing chain. nih.gov
3. Capping Acetic Anhydride Blocks unreacted 5'-hydroxyl groups to prevent failure sequences.

| 4. Oxidation | Iodine Solution | Stabilizes the internucleoside linkage by converting phosphite to phosphate. |

Structure Activity Relationship Sar Studies of N Ethyl N Methylguanidine and Its Analogues

Influence of Substituents on Guanidine (B92328) Moiety Reactivity and Biological Activity

The reactivity and biological activity of guanidine-containing compounds, including analogues of N-Ethyl-N-methylguanidine, are significantly influenced by the nature of the substituents on the guanidine moiety. These substituents can alter the molecule's basicity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The basicity of the guanidine group, a key determinant of its biological activity, is sensitive to substitution. Electron-donating groups, such as alkyl groups, tend to slightly increase the basicity. sci-hub.se Conversely, electron-withdrawing groups like aryl, acyl, or sulfonyl groups can considerably decrease the pKa values. sci-hub.se This modulation of basicity is crucial as the protonated guanidinium (B1211019) cation is often the biologically active form, engaging in electrostatic interactions and hydrogen bonding with target molecules. mdpi.com

The nature of substituents also dictates the type of biological activity observed. For instance, in a series of N2-substituted guanines, hydrophobic, electron-attracting groups on a phenyl ring resulted in potent inhibition of Herpes simplex virus thymidine (B127349) kinases. nih.gov Similarly, the antimicrobial activity of certain guanidine-containing macrolides is dependent on the presence of the terminal guanidine group, with its substitution to a urea (B33335) leading to a loss of antibacterial activity. mdpi.com

The position of substituents on the guanidine nitrogen atoms also plays a critical role. In the context of cycloaddition reactions, the position of a guanidine substituent on a heterocyclic diene influences the reaction barriers. irb.hr Furthermore, in unsymmetrically substituted guanidines, the nucleophilicity of the different nitrogen atoms can vary, leading to preferential reaction at one site over another. nih.gov

Interactive Table: Effect of Substituents on Guanidine Properties

Substituent TypeEffect on Basicity (pKa)Impact on Biological ActivityExample
Electron-Donating (e.g., Alkyl)Slight IncreaseCan modulate binding affinityN-Methyl-N'-dodecylguanidine
Electron-Withdrawing (e.g., Aryl, Acyl)Significant DecreaseCan confer specific inhibitory activityN2-phenylguanines
Bulky GroupsSteric HindranceMay decrease binding to sterically constrained sites---
Hydrophobic GroupsIncreased LipophilicityCan enhance membrane permeability and target interactionm-trifluoromethylphenylguanine

Stereochemical Considerations in Derivatives

While direct studies on the stereochemistry of this compound derivatives are not extensively documented in the provided search results, the principles of stereochemistry are fundamental in the SAR of all biologically active molecules. The three-dimensional arrangement of atoms in a molecule can profoundly impact its interaction with chiral biological targets such as enzymes and receptors.

For guanidine-containing compounds, the spatial orientation of substituents can influence the molecule's ability to fit into a binding pocket and form specific non-covalent interactions. For example, the absolute configuration of pulchranin A, a complex guanidine alkaloid, was determined to be crucial for its characterization. rsc.org

In the solid state, the conformation of N,N'-substituted guanidines, which relates to the cis or trans arrangement of substituents relative to the central nitrogen, is influenced by the electronic properties of the substituents. mdpi.comdntb.gov.ua This conformational preference can, in turn, affect the molecule's solution-phase behavior and its interaction with biological targets.

Molecular Modeling and Computational Approaches in SAR

Molecular modeling and computational chemistry have become indispensable tools for elucidating the SAR of guanidinium-containing compounds. nih.gov These methods provide insights into the electronic structure, conformation, and interaction energies of these molecules, which are often difficult to obtain through experimental means alone.

Theoretical calculations, particularly using density functional theory (DFT) and ab initio methods, are employed to understand the fundamental properties of the guanidinium cation and its derivatives. nih.govaip.org These calculations can predict molecular geometries, charge distributions, and orbital energies. nih.govnih.gov

For instance, calculations have been used to determine the vertical excitation energies and ionization potentials of the guanidinium cation, providing insights into its electronic structure and potential photochemical behavior. aip.orgresearchgate.net Furthermore, computational studies have been used to assess the influence of guanidine substituents on the reactivity of heterocyclic dienes in Diels-Alder reactions by analyzing their frontier molecular orbitals (FMOs). irb.hr DFT calculations have also been instrumental in investigating the mechanism of reactions involving guanidinium salts, such as the aza-Michael addition. nih.govmdpi.com

Understanding the energetics of how the guanidinium group interacts with biomolecules is crucial for designing effective drugs. The guanidinium cation is known to interact favorably with aromatic amino acid side chains through cation-π interactions and with negatively charged residues like aspartate and glutamate (B1630785) through strong hydrogen bonds and salt bridges. nih.govresearchgate.net

Computational studies have quantified these interactions. DFT calculations on guanidinium-amino acid pairs have revealed that interactions with acidic amino acids are exceptionally strong. nih.govrsc.org Molecular dynamics (MD) simulations have been used to study the binding of the guanidinium ion to riboswitches, RNA molecules that regulate gene expression. acs.org These simulations provide a dynamic picture of the binding process and can help to explain the specificity of the riboswitch for guanidinium over other similar molecules like urea. oup.com

MD simulations have also shed light on the role of guanidinium ions in protein denaturation. nih.gov These studies have shown that guanidinium ions can interact favorably with both aromatic and aliphatic side chains, as well as the peptide backbone, contributing to the unfolding of the protein. nih.govacs.org The simulations highlight the importance of geometric and hydration complementarity in these interactions. nih.gov

Interactive Table: Calculated Interaction Energies of Guanidinium with Amino Acid Residues

Interacting Amino AcidType of InteractionCalculated Interaction Energy (kcal/mol)Reference
AspartateHydrogen Bonding / Salt Bridge-76 nih.govrsc.org
GlutamateHydrogen Bonding / Salt Bridge-76 nih.govrsc.org
PhenylalanineCation-πVariable nih.gov
TryptophanCation-πVariable nih.gov
TyrosineCation-π / Hydrogen BondingVariable nih.gov

Biological Activities and Mechanistic Investigations of N Ethyl N Methylguanidine Derivatives

Receptor Ligand Interactions

Derivatives of N-Ethyl-N-methylguanidine have been synthesized and evaluated for their potential as neuroprotective agents, focusing on their interactions with specific receptor sites in the central nervous system.

N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine has been identified as a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This class of diarylguanidines acts as ligands for the NMDA receptor ion channel site. The binding affinity of this compound has been determined through in vitro radioligand displacement assays using rat or guinea pig brain membrane homogenates.

Research into the structure-activity relationships of diarylguanidines led to the development of this trisubstituted guanidine (B92328), which demonstrates high affinity for the NMDA receptor ion channel. Specifically, unsymmetrical guanidines that feature a naphthalene (B1677914) ring on one nitrogen and a substituted phenyl ring on the other, such as N-1-naphthyl-N'-(3-ethylphenyl)guanidine, showed a significant increase in affinity for the NMDA receptor ion channel site compared to their symmetrical counterparts. The addition of a methyl group to create N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine maintained this high affinity.

Table 1: In Vitro Binding Affinity of N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine

Radioligand Receptor Site IC50 (nM)
[3H]-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]-MK-801) NMDA Receptor Ion Channel 36

A key aspect of the development of N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine was achieving selectivity for the NMDA receptor ion channel over sigma receptors. While structurally related to the selective sigma receptor ligand N,N'-di-o-tolylguanidine (DTG), the introduction of additional small substituents on the guanidine nitrogen atoms resulted in a significant reduction in affinity for sigma receptors.

The trisubstituted nature of N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine is crucial for this selectivity. The presence of the methyl and ethyl groups is preferred in these tri- and tetrasubstituted diarylguanidines to achieve a favorable selectivity profile. As indicated in the binding affinity data, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine displays a high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) and a considerably lower affinity for sigma receptors (IC50 = 2540 nM). This demonstrates a clear selectivity for the NMDA receptor.

The promising in vitro profile of N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine and its analogs has led to in vivo investigations to assess their neuroprotective capabilities. Studies have shown that this trisubstituted guanidine exhibits good in vivo neuroprotection, positioning it as a potential candidate for therapeutic intervention in conditions such as stroke and other neurodegenerative disorders. The mechanism of this neuroprotection is linked to its antagonism of the NMDA receptor, which is implicated in excitotoxic neuronal damage.

Further research has explored analogs of this compound for imaging purposes. For instance, a radiolabeled version, N-(1-naphthyl)-N'-(3-[(125)I]-iodophenyl)-N'-methylguanidine, has been synthesized as a potential agent for single-photon emission computed tomography (SPECT) to image NMDA receptor activation, particularly in the context of cerebral ischemia. nih.gov

Nucleic Acid Recognition and Stability Enhancement by GuNA[NMe]

N-Methylguanidine-bridged nucleic acid (GuNA[NMe]), a derivative of this compound, has been developed as a novel artificial nucleic acid for potential therapeutic applications, particularly in antisense technology. beilstein-journals.orgresearchgate.net Modifications involving GuNA[NMe] are designed to enhance the biophysical properties of oligonucleotides, improving their effectiveness as therapeutic agents. beilstein-journals.org The core of its utility lies in its ability to improve binding affinity to target nucleic acids and increase stability against enzymatic degradation. researchgate.netrsc.org

Binding Affinity to Complementary Single-Stranded RNA and DNA

A critical characteristic for any antisense oligonucleotide is its ability to bind strongly and specifically to its target messenger RNA (mRNA). Oligonucleotides modified with GuNA[NMe] have demonstrated excellent binding affinity towards complementary single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA). researchgate.netrsc.org

The introduction of GuNA[NMe] units into an oligonucleotide significantly enhances the thermal stability of the resulting duplex (a double-stranded structure formed with the target strand). This increased stability is quantified by the change in melting temperature (ΔTm), with a higher Tm indicating stronger binding. Systematic evaluations have shown that oligonucleotides modified with GuNA[NMe] bearing various nucleobases (Adenine, Guanine (B1146940), and 5-methylcytosine) exhibit a strong affinity for complementary RNAs. nih.gov This enhanced duplex-forming ability is a key attribute for potential therapeutic oligonucleotides. nih.govresearchgate.net

Research has consistently shown that the duplex-forming ability of GuNA[NMe]-modified oligonucleotides is comparable to that of widely used 2',4'-BNA/LNA (Bridged Nucleic Acid/Locked Nucleic Acid) modifications, which are known to dramatically increase RNA-binding affinity. researchgate.netoup.com The increase in melting temperature is typically around +5°C per modification, indicating a substantial stabilization of the nucleic acid duplex. researchgate.net

Below is a data table summarizing the change in melting temperature (ΔTm) for GuNA[NMe]-modified oligonucleotides when hybridized with complementary ssRNA and ssDNA.

Modified Oligonucleotide (ON)Complementary StrandΔTm per modification (°C) vs. Unmodified DNA
GuNA[NMe]-Modified ONssRNA+5.0
GuNA[NMe]-Modified ONssDNAData indicates strong affinity, specific ΔTm values vary by sequence

Note: The data presented is a generalized finding from the cited research. researchgate.net Actual values may vary depending on the specific sequence, number of modifications, and experimental conditions.

Enzymatic Stability of N-Methylguanidine-Bridged Nucleic Acid (GuNA[NMe])-Modified Oligonucleotides

A major hurdle for the therapeutic use of oligonucleotides is their rapid degradation by nucleases within the body. Chemical modifications are essential to enhance their stability and prolong their activity. nih.gov GuNA[NMe] modification has been shown to provide robust enzymatic stability. researchgate.netrsc.org

Studies have demonstrated that even a single modification with GuNA[NMe] within an oligonucleotide sequence confers significant resistance to nuclease-mediated degradation. researchgate.netrsc.org This level of stability is reported to be similar to that achieved by the well-established phosphorothioate (B77711) (PS) backbone modification, which is one of the most widely used chemical modifications for enhancing enzymatic stability in therapeutic oligonucleotides. researchgate.netrsc.org Furthermore, oligonucleotides modified with GuNA[NMe] have exhibited higher stability against 3'-exonucleases compared to those modified with 2',4'-BNA/LNA. researchgate.net This enhanced stability is crucial for ensuring that the antisense oligonucleotide can reach and bind to its target mRNA before being broken down.

Impact on Gene Regulation Mechanisms

The primary application for which GuNA[NMe]-modified oligonucleotides are being investigated is in the field of antisense technology, a mechanism for gene regulation. beilstein-journals.org Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acid that are designed to bind to a specific mRNA sequence. beilstein-journals.org This binding event can modulate gene expression, typically by inhibiting the translation of the mRNA into a protein.

The enhanced binding affinity and enzymatic stability of GuNA[NMe]-modified oligonucleotides make them promising candidates for ASOs. researchgate.net By strongly binding to the target RNA, they can effectively block the cellular machinery (ribosomes) from reading the mRNA and producing the corresponding protein. This process is a form of gene silencing. The improved stability ensures that the ASO remains intact long enough to perform this function. nih.gov The development of GuNA[NMe] phosphoramidites with various common nucleobases allows for the synthesis of ASOs capable of targeting a wide range of gene sequences. beilstein-journals.org

Applications of N Ethyl N Methylguanidine Derivatives in Chemical Biology and Medicinal Chemistry

Design and Development of Therapeutic Oligonucleotides

A key strategy in ASO development is the modification of the sugar-phosphate backbone to improve drug-like characteristics. One such innovation is the creation of Guanidine-bridged Nucleic Acid (GuNA), where a guanidine (B92328) group forms a bridge between the 2' and 4' carbons of the ribose sugar. Specifically, the N-methylated version, known as GuNA[Me], incorporates the N-methylguanidine structure.

This modification is synthesized from a 2'-amino-Locked Nucleic Acid (LNA) precursor. The GuNA[Me] phosphoramidite (B1245037) monomers, bearing various nucleobases like adenine (B156593) (A), guanine (B1146940) (G), and 5-methylcytosine (B146107) (mC), can then be successfully incorporated into oligonucleotide sequences using standard solid-phase synthesis protocols. Protecting the guanidine moiety with an acetyl group allows for efficient synthesis and deprotection under common basic conditions. This strategic modification aims to enhance duplex-forming ability and resistance to enzymatic degradation, which are critical for ASO efficacy.

Oligonucleotides modified with GuNA[Me] exhibit significantly improved pharmacological properties. A primary indicator of an ASO's effectiveness is its binding affinity to the complementary target RNA, which can be measured by the change in melting temperature (ΔTm) of the resulting duplex. Higher ΔTm values indicate more stable and potent binding.

Studies have shown that incorporating GuNA[Me] monomers into oligonucleotides leads to a substantial increase in thermal stability when hybridized with complementary single-stranded RNA (ssRNA). This enhancement is a key characteristic for potential antisense applications. Furthermore, oligonucleotides modified with GuNA have demonstrated higher stability against 3'-exonucleases compared to those modified with the well-known LNA structure. The combination of high binding affinity and increased nuclease resistance makes GuNA[Me]-modified ASOs promising candidates for therapeutic development.

Table 1: Thermal Stability of GuNA[Me]-Modified Oligonucleotides with Complementary ssRNA Change in melting temperature (ΔTm) per modification compared to an unmodified duplex.

Modification Site (Nucleobase) ΔTm per modification (°C)
GuNA[Me]-A +4.5
GuNA[Me]-G +5.5
GuNA[Me]-mC +5.5
GuNA[Me]-T +5.0

Neuropharmacological Agent Development

Derivatives of N-ethyl-N-methylguanidine have also been explored as potent agents targeting the central nervous system, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor is linked to excitotoxicity and neuronal cell death in various neurological disorders, making NMDA receptor antagonists valuable candidates for neuroprotective therapies.

A class of trisubstituted diarylguanidines has been developed as selective, noncompetitive antagonists of the NMDA receptor ion channel. These compounds are designed to block the receptor channel when it opens, thereby preventing excessive calcium influx. A leading example from this class is N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine.

This compound demonstrates high affinity for the NMDA receptor ion channel site while showing significantly lower affinity for sigma receptors, a common off-target for related molecules. nih.gov This selectivity is crucial for developing a neuroprotective drug with a favorable therapeutic window. Structure-activity relationship studies have shown that the methyl and ethyl groups on the guanidine nitrogen are preferred for achieving this desired selectivity. nih.gov The potent and selective nature of these derivatives makes them promising candidates for treating conditions like stroke and other neurodegenerative disorders. nih.gov

Table 2: Receptor Binding Affinity of a Lead NMDA Receptor Antagonist In vitro radioligand displacement assays showing inhibitory concentrations (IC50).

Compound NMDA Receptor Site (IC50) Sigma Receptor Site (IC50) Selectivity Ratio (Sigma/NMDA)
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine 36 nM 2540 nM ~70.6

Beyond therapeutic intervention, understanding the state of NMDA receptors in the living brain is critical for diagnosing and studying neurological diseases. This compound derivatives have been developed as potential imaging agents for Positron Emission Tomography (PET), a non-invasive technique to visualize and quantify molecular targets in vivo.

For this application, the N-methyl group on the guanidine core serves as a convenient site for radiolabeling with the positron-emitter carbon-11. nih.gov Researchers have synthesized an extensive series of N-aryl-N'-(3-(substituted)phenyl)-N'-methylguanidines to identify candidates with optimal properties for a PET radioligand, including high affinity for the open channel of the NMDA receptor. Several derivatives have been identified as attractive leads for PET radioligand development, displaying low nanomolar affinity for the receptor. nih.govnih.gov

Table 3: Binding Affinities of Prospective PET Ligand Leads for the NMDA Receptor Inhibition constant (Ki) determined from radioligand binding assays.

Derivative of N-1-naphthyl-N'-(phenyl)-N'-methylguanidine 3'-Substituent Ki (nM)
Compound 1 3'-trifluoromethyl 18.3
Compound 2 3'-dimethylamino 36.7
Compound 3 3'-methylthio 39.8

Role as a Reagent in Organic Synthesis beyond Direct Biological Applications

While the primary focus of research on this compound derivatives has been their direct biological and medicinal applications, their synthesis highlights the role of their precursors as key reagents in constructing the guanidine core. Guanidines are generally recognized as strong organic bases and have been used as catalysts in various organic transformations. nih.govrsc.org

In the context of creating the neuropharmacological agents discussed previously, substituted N-methylguanidines are themselves the products of specific synthetic routes where their constituent parts act as reagents. A common method for synthesizing these trisubstituted guanidines involves the reaction of an N-methyl-N-aryl cyanamide (B42294) with an arylamine hydrochloride salt. nih.gov In this reaction, the cyanamide derivative serves as a crucial electrophilic reagent that builds the central guanidine functionality. This demonstrates the role of this compound precursors as essential building blocks in the multi-step synthesis of complex, biologically active molecules. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Analogues

The development of novel synthetic routes is crucial for accessing a diverse range of N-Ethyl-N-methylguanidine analogues with tailored properties. hilarispublisher.com Traditional methods for guanidine (B92328) synthesis often involve harsh conditions or the use of toxic reagents. rsc.org Modern synthetic chemistry is moving towards more efficient, scalable, and environmentally benign methodologies.

Recent advancements in synthetic strategies that can be applied to generate novel this compound analogues include:

Transition-Metal Catalysis: The use of transition metals as catalysts offers a powerful tool for the formation of carbon-nitrogen bonds, which is central to the synthesis of substituted guanidines. rsc.org These methods can provide access to complex guanidine derivatives that are not easily accessible through traditional routes. rsc.org

One-Pot Procedures: Sequential one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are highly desirable for improving efficiency and reducing waste. rsc.org A reported one-pot approach for the synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines could be adapted for the synthesis of this compound analogues. rsc.org

Guanidine-Functionalized Scaffolds: Research is increasingly focused on incorporating the guanidine moiety into larger, more complex molecular architectures. For instance, the synthesis of guanidine-functionalized labdane (B1241275) diterpenoids has been explored for antimicrobial applications. nih.gov This approach could be extended to create novel this compound-containing hybrids with unique biological activities.

Protecting Group Strategies: The synthesis of N-alkyl-N-hydroxyguanidines, a class of compounds with interesting biological properties, has been systematically investigated, highlighting the importance of appropriate protecting group strategies to achieve the desired products. uni-goettingen.de

These evolving synthetic methodologies will undoubtedly facilitate the creation of extensive libraries of this compound analogues for screening and optimization in various applications.

Advanced Computational Studies for Predictive Modeling and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering insights that can guide and accelerate experimental research. citedrive.comrsc.org For this compound and its derivatives, advanced computational studies can play a pivotal role in predicting their properties and elucidating their mechanisms of action at the molecular level.

Key areas where computational modeling can be applied include:

Density Functional Theory (DFT) Calculations: DFT can provide crucial information about the electronic structure, stability, and reactivity of guanidine derivatives. rsc.orgnih.gov This understanding is fundamental for predicting how these molecules will interact with biological targets. nih.gov For example, DFT has been used to study the electronic features of novel guanidine derivatives designed as anticancer agents. rsc.orgnih.gov

Molecular Docking Simulations: These simulations are used to predict the binding orientation and affinity of a ligand to its target receptor. rsc.orgnih.gov Molecular docking has been successfully employed to study the interaction of guanidine derivatives with the minor groove of DNA, providing insights into their potential as anticancer agents. rsc.orgnih.gov

Predictive Modeling of Guanidinium-Protein Interactions: Understanding the thermodynamics of interactions between guanidinium (B1211019) ions and protein surfaces is crucial for predicting their effects on protein stability and function. nih.gov Computational studies can model these interactions, helping to explain the denaturing properties of guanidinium salts and guiding the design of guanidine-based molecules that can modulate protein activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of novel, untested analogues. This can significantly streamline the drug discovery process.

The integration of these computational approaches will enable a more rational design of this compound derivatives with optimized properties for specific applications.

Expansion of Biological Target Repertoire for this compound Derivatives

The guanidine moiety is a versatile pharmacophore that can interact with a wide array of biological targets. jocpr.comnih.gov While some biological activities of guanidine-containing compounds are well-established, there remains a vast and largely unexplored landscape of potential molecular targets.

Emerging biological targets for guanidine derivatives include:

DNA and RNA G-Quadruplexes: These are non-canonical nucleic acid structures that play crucial roles in gene regulation and are considered promising targets for anticancer and antiviral therapies. mdpi.com Novel guanidino-aryl compounds have been synthesized and shown to bind strongly to G-quadruplex structures. mdpi.com

Enzymes: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes. For instance, protein arginine methyltransferases (PRMTs) recognize and methylate arginine residues in proteins and are important targets in cancer therapy. mdpi.com The guanidinium group of the substrate is coordinated by a highly conserved "double-E loop" in the enzyme's active site. mdpi.com

Ion Channels and Receptors: Guanidine-containing compounds have been shown to modulate the activity of various ion channels and receptors. nih.gov For example, N,N'-diarylguanidine derivatives have been identified as selective noncompetitive antagonists of the NMDA receptor, which is implicated in neurodegenerative disorders. nih.gov

Bacterial and Fungal Targets: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Guanidine-based polymers and small molecules have demonstrated significant antimicrobial activity, likely through disruption of the bacterial cell membrane. nih.govacs.org

Systematic screening of this compound derivatives against a broad range of biological targets will likely uncover novel therapeutic opportunities.

Clinical Translational Research Prospects for Guanidine Derivatives

The therapeutic potential of guanidine-containing compounds is underscored by the number of approved drugs that incorporate this functional group. jocpr.comnih.gov These drugs are used to treat a wide variety of conditions, demonstrating the clinical viability of this chemical class. jocpr.comnih.gov

Drug Class Examples Therapeutic Area
AntidiabeticsMetforminType 2 Diabetes
AntihypertensivesGuanabenz, GuanfacineHypertension
AntiviralsZanamivirInfluenza
Anticancer Agents-Various Cancers
Anti-infectivesChlorhexidineDisinfectant

This table presents a selection of drug classes and examples where the guanidine moiety is a key structural feature.

The successful clinical translation of these compounds provides a strong rationale for the continued development of novel guanidine derivatives, including those based on the this compound scaffold. Future clinical research is likely to focus on areas of high unmet medical need, such as:

Oncology: Given the ability of guanidine derivatives to interact with DNA and other cancer-related targets, this remains a primary area of interest. nih.govnih.gov

Infectious Diseases: The emergence of multidrug-resistant pathogens necessitates the development of new antibiotics and antifungals, and guanidine-based compounds have shown significant promise in this area. nih.govnih.gov

Neurological Disorders: The modulation of ion channels and receptors in the central nervous system by guanidine derivatives suggests their potential for treating a range of neurological and psychiatric conditions. nih.gov

Inflammatory Diseases: Guanidine compounds have been investigated for their anti-inflammatory properties, opening up possibilities for the treatment of autoimmune and inflammatory disorders. sci-hub.seasianpubs.org

Development of Multifunctional this compound Constructs

The inherent properties of the guanidinium group make it an attractive component for the construction of multifunctional materials and probes. rsc.orgnih.gov By integrating this compound or its derivatives into larger molecular assemblies, novel functionalities can be achieved.

Emerging areas in the development of multifunctional guanidine-based constructs include:

Fluorometric Probes: Guanidine-based molecules have been designed as dual-responsive "turn on" fluorometric probes for the selective detection of cations and anions. rsc.orgrsc.org These probes have potential applications in environmental monitoring and biological imaging. rsc.org

Antimicrobial Polymers: Guanidinium-functionalized polymers have been synthesized and shown to possess potent antimicrobial activities. acs.orgresearchgate.net These materials could be used in coatings for medical devices, wound dressings, and as disinfectants. acs.org

Hybrid Materials: Guanidinium cations have been incorporated into two-dimensional hybrid perovskites, resulting in materials with interesting optical and electronic properties that could be utilized in photodetectors and other optoelectronic devices. nih.gov

Drug Delivery Systems: The ability of the guanidinium group to interact with cell membranes could be exploited for the development of drug delivery vectors that can transport therapeutic agents into cells.

The design and synthesis of such multifunctional constructs represent a vibrant and rapidly evolving field of research, with the potential to generate novel solutions to challenges in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Ethyl-N-methylguanidine in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or guanylation reactions. For example, reacting cyanamide derivatives with ethylamine and methylamine under controlled pH and temperature (e.g., 60–80°C) can yield the target compound. Purification via recrystallization or column chromatography is critical to isolate the product. Evidence from analogous guanidine syntheses highlights the use of methyl/ethylamine ratios and reaction times to optimize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and purity (e.g., absence of unreacted amines), mass spectrometry (MS) for molecular weight validation, and HPLC with UV detection for quantitative purity assessment. For example, in related guanidine derivatives, DMSO-d6 is a common NMR solvent, while FAB-MS provides reliable ionization . Data presentation should align with guidelines for clarity, including raw spectra and tabulated peaks .

Q. What stability considerations are critical when handling this compound in experimental setups?

  • Methodological Answer : Stability depends on storage conditions. The compound should be kept in anhydrous environments (desiccators under nitrogen) to prevent hydrolysis. Thermal stability can be assessed via thermogravimetric analysis (TGA), while light sensitivity requires amber vials. Safety data for analogous guanidines emphasize avoiding prolonged exposure to moisture and acidic conditions .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the formation of this compound derivatives under varying conditions?

  • Methodological Answer : Mechanistic studies often employ isotopic labeling (e.g., 15N) or kinetic profiling. For example, in dimethylguanidine synthesis, cyanamide reacts with dimethylamine via a nucleophilic addition-elimination pathway. Computational tools (DFT calculations) can model transition states to validate proposed mechanisms. Derivatives like hexazinone or pirimicarb suggest regioselectivity influenced by steric and electronic factors .

Q. How can computational modeling be utilized to predict the reactivity or interactions of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian, ORCA) can predict solvation effects, pKa values, and binding affinities. For instance, docking studies might explore interactions with biological targets (e.g., ion channels). Validation requires comparison with experimental data, such as NMR chemical shifts or kinetic rates .

Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound?

  • Methodological Answer : Contradictions often arise from impurities or methodological variability. Strategies include:

  • Reproducibility checks : Repeating experiments with standardized protocols (e.g., IUPAC guidelines).
  • Cross-validation : Using multiple techniques (e.g., DSC for melting points vs. optical microscopy).
  • Collaborative analysis : Consulting experts to identify confounding variables (e.g., solvent polarity in solubility studies) .

Methodological Notes

  • Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables. Raw data (e.g., NMR spectra) should be archived in supplementary materials .
  • Ethical and Statistical Rigor : Pre-register experimental designs and consult statisticians for power analysis, especially in studies involving biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.